![molecular formula C6H8N2O5 B13747027 [(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that includes a piperazine ring with hydroxyl and acetic acid functional groups, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl oxalate with ethylenediamine to form the piperazine ring, followed by hydrolysis and oxidation steps to introduce the hydroxyl and acetic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or amides.
科学的研究の応用
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of [(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The piperazine ring can interact with various receptors and enzymes, modulating their function and leading to the observed biological effects .
類似化合物との比較
Similar Compounds
(2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid: Another piperazine derivative with similar structural features but different substituents.
Indole-3-acetic acid: A compound with a similar acetic acid group but different core structure.
Uniqueness
[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid is unique due to its specific combination of functional groups and the piperazine ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
特性
分子式 |
C6H8N2O5 |
|---|---|
分子量 |
188.14 g/mol |
IUPAC名 |
2-[(2S)-4-hydroxy-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O5/c9-4-2-8(13)6(12)3(7-4)1-5(10)11/h3,13H,1-2H2,(H,7,9)(H,10,11)/t3-/m0/s1 |
InChIキー |
KQGOKNMAASPNHX-VKHMYHEASA-N |
異性体SMILES |
C1C(=O)N[C@H](C(=O)N1O)CC(=O)O |
正規SMILES |
C1C(=O)NC(C(=O)N1O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


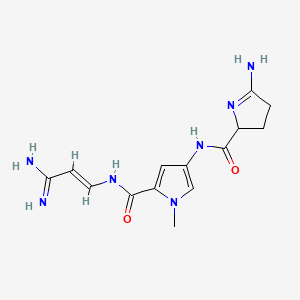


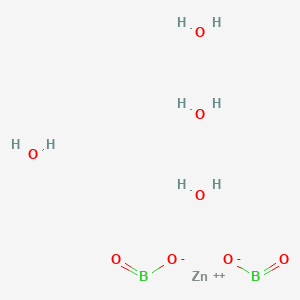
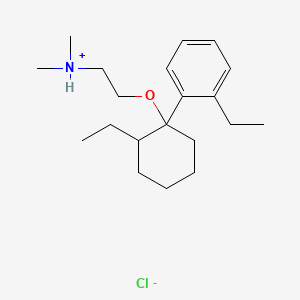


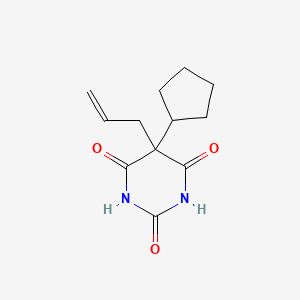
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)

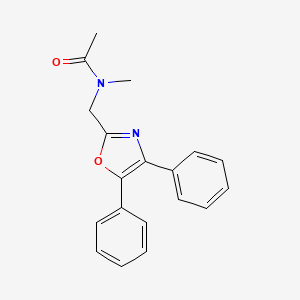
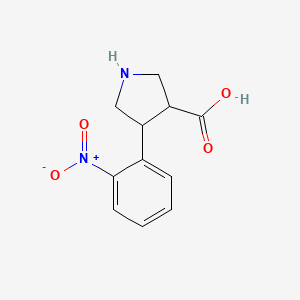

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
